2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Nicotinamide Moiety: The nicotinamide group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with nicotinoyl chloride in the presence of a base such as triethylamine.
Methylthio Group Addition: The methylthio group is added via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like triethylamine or pyridine are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced production of pro-inflammatory cytokines. In cancer, it may induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide
- **2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)pyridine
Uniqueness
2-(Methylthio)-N-(5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nicotinamide moiety, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18N4OS2 |
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Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H18N4OS2/c1-4-9(5-2)12-17-18-14(21-12)16-11(19)10-7-6-8-15-13(10)20-3/h6-9H,4-5H2,1-3H3,(H,16,18,19) |
InChI Key |
IQMSWJUSOBIVRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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